Chemical Stability: 3-Fluoro-Aze Amides Resist Aldol Cleavage Under Basic Conditions Compared to 3-Hydroxy-Aze Amides
Amides of 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) undergo reverse aldol opening and are unstable above pH 8 [1]. In contrast, 3-fluoro-Aze amino acids were specifically designed as hydroxy-Aze analogues that are not susceptible to aldol cleavage, replacing the labile C-OH bond with a stable C-F bond [2].
| Evidence Dimension | Chemical stability under basic conditions |
|---|---|
| Target Compound Data | Stable; no aldol cleavage observed |
| Comparator Or Baseline | 3-OH-Aze amides: unstable above pH 8 due to reverse aldol opening |
| Quantified Difference | Qualitative elimination of aldol cleavage pathway |
| Conditions | Aqueous buffer conditions above pH 8 |
Why This Matters
This enables peptide coupling and handling under standard basic conditions required for solid-phase peptide synthesis, where 3-OH-Aze derivatives would degrade.
- [1] Liu, Z., Jenkinson, S. F., Vermaas, T., Adachi, I., Wormald, M. R., Hata, Y., ... & Kato, A. (2015). 3-Fluoroazetidinecarboxylic acids and trans,trans-3,4-difluoroproline as peptide scaffolds: Inhibition of pancreatic cancer cell growth by a fluoroazetidine iminosugar. The Journal of Organic Chemistry, 80(9), 4244–4258. View Source
- [2] Liu, Z., Jenkinson, S. F., Vermaas, T., Adachi, I., Wormald, M. R., Hata, Y., ... & Kato, A. (2015). 3-Fluoroazetidinecarboxylic acids and trans,trans-3,4-difluoroproline as peptide scaffolds: Inhibition of pancreatic cancer cell growth by a fluoroazetidine iminosugar. The Journal of Organic Chemistry, 80(9), 4244–4258. View Source
